4-(4-Aminobenzene-1-sulfonyl)-N,3-dimethylaniline
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Overview
Description
4-(4-Aminobenzene-1-sulfonyl)-N,3-dimethylaniline is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to an aniline ring, which is further substituted with an amino group and a dimethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobenzene-1-sulfonyl)-N,3-dimethylaniline typically involves the sulfonation of aniline derivatives. One common method is the reaction of 4-aminobenzenesulfonyl chloride with N,3-dimethylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of sulfonamides often involves the use of chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl group, followed by reaction with the appropriate amine. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminobenzene-1-sulfonyl)-N,3-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(4-Aminobenzene-1-sulfonyl)-N,3-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial properties.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-Aminobenzene-1-sulfonyl)-N,3-dimethylaniline involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting bacterial enzymes, thereby preventing the synthesis of essential metabolites. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, leading to competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminobenzene-1-sulfonyl chloride
- 4-Aminobenzene-1-sulfonamide
- N,N-Dimethylaniline
Uniqueness
4-(4-Aminobenzene-1-sulfonyl)-N,3-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, it combines the sulfonamide functionality with a dimethyl-substituted aniline, enhancing its potential as a versatile intermediate in organic synthesis .
Properties
CAS No. |
101513-20-6 |
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Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
4-(4-aminophenyl)sulfonyl-N,3-dimethylaniline |
InChI |
InChI=1S/C14H16N2O2S/c1-10-9-12(16-2)5-8-14(10)19(17,18)13-6-3-11(15)4-7-13/h3-9,16H,15H2,1-2H3 |
InChI Key |
JXEXDNIFJLJTEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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